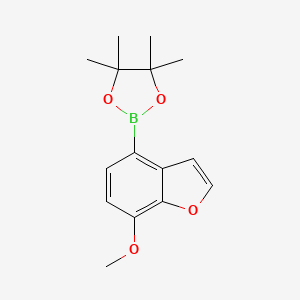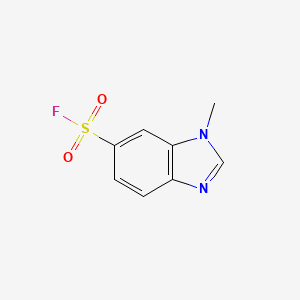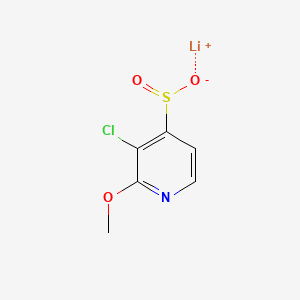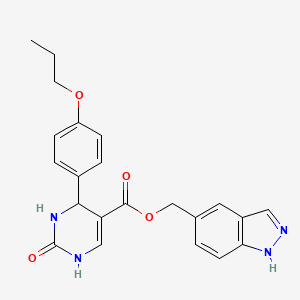![molecular formula C18H30F3N3O2 B6605149 N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid CAS No. 2241145-51-5](/img/structure/B6605149.png)
N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid is a compound that features an adamantane moiety, which is known for its rigid, diamond-like structure
准备方法
The synthesis of N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . Another method involves refluxing in 1,2-dichloroethane with trifluoroacetic acid, followed by Friedel–Crafts alkylation to the 2-adamantyl position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions are possible, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation of adamantane derivatives can lead to the formation of dehydroadamantanes .
科学研究应用
N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of high-energy fuels and thermally stable materials.
作用机制
The mechanism of action of N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The adamantane moiety provides a rigid structure that can interact with various enzymes and receptors, potentially disrupting their normal function. This disruption can lead to therapeutic effects, such as antiviral or antibacterial activity .
相似化合物的比较
Similar compounds to N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid include other adamantane derivatives such as:
1,3-dehydroadamantane: Known for its high reactivity and use in organic synthesis.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Produced by the reaction of adamantanecarboxylic acid with enamides.
属性
IUPAC Name |
2-(2-adamantylmethyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3.C2HF3O2/c1-3-19(4-2)16(17)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h11-15H,3-10H2,1-2H3,(H2,17,18);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHVRIPDDZSVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCC1C2CC3CC(C2)CC1C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)



![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)

![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

